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Compound of Interest

5,11-Dihydrodibenzo[b,e]
Compound Name:

[1,4]oxazepine

cat. No.: B1337923

An In-depth Technical Guide to 5,11-
Dihydrodibenzo[b,e]oxazepine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

5,11-Dihydrodibenzo[b,e]oxazepine is a tricyclic heterocyclic compound with the molecular
formula C13H11:NO.[1] It forms the core structure for a class of compounds with diverse
pharmacological activities. The molecular weight of this compound is 197.23 g/mol .[1]

Property Value Source
Molecular Formula C13H11NO PubChem CID: 11084798[1]
Molecular Weight 197.23 g/mol PubChem CID: 11084798[1]

5,11-dihydrodibenzol[b,e][2]
IUPAC Name _ PubChem CID: 11084798
[3]loxazepine

CAS Number 3433-74-7 PubChem CID: 11084798

Synthesis and Experimental Protocols
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The synthesis of the dibenzo[b,e]oxazepine scaffold can be achieved through various synthetic
routes, often involving intramolecular cyclization reactions. While a specific detailed protocol for
the parent compound 5,11-Dihydrodibenzo[b,e]oxazepine is not readily available in recent
literature, a foundational synthesis is described by Yale and Sowinski in their 1964 paper,
"Novel Polycyclic Heterocycles. Il. Derivatives of 5,11-Dihydrodibenz([b,e][2][3]oxazepine".[4]
The general principle of this synthesis involves the cyclization of a suitably substituted
aminophenol derivative.

Modern approaches to constructing the dibenzo[b,f][2][3]oxazepine core, a closely related
isomer, often utilize methods such as the condensation of o-aminophenol with o-
chlorobenzaldehyde, followed by cyclization.[5] Another approach involves the intramolecular
cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines.

A generalized workflow for the synthesis of dibenzo[b,e]oxazepine derivatives is outlined below.
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A generalized synthetic workflow for the dibenzo[b,e]oxazepine core.

Biological Activity and Mechanism of Action

Derivatives of the 5,11-Dihydrodibenzo[b,e]oxazepine scaffold have been investigated for a
range of central nervous system (CNS) activities, including potential use as anticonvulsant and
psychotropic agents.[6][7] The mechanism of action for many of these derivatives is attributed
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to their ability to modulate the function of ion channels and G-protein coupled receptors
(GPCRs).

Sodium Channel Blockade

A primary mechanism of action for several structurally related tricyclic compounds, such as
carbamazepine and its derivatives, is the blockade of voltage-gated sodium channels.[2] This
action inhibits the rapid firing of neurons, which is a key factor in the generation of seizures. It
is plausible that 5,11-Dihydrodibenzo[b,e]oxazepine and its analogues share this property.

Interaction with G-Protein Coupled Receptors (GPCRS)

Studies on various dibenzo[b,e]oxepine derivatives have revealed interactions with several
aminergic GPCRs, including histamine (H1) and serotonin (5-HTza) receptors.[8] The specific
pharmacological profile is often dependent on the substitution pattern on the tricyclic core. This
suggests that compounds based on the 5,11-Dihydrodibenzo[b,eJoxazepine scaffold could be
tailored to achieve desired selectivity for different receptor subtypes.

The potential interaction of dibenzo[b,e]oxazepine derivatives with multiple receptor systems
highlights their classification as "dirty drugs" in some cases, meaning they interact with multiple
targets.[8] This can lead to a broad range of pharmacological effects, which can be either
beneficial or result in side effects.
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Potential mechanisms of action for dibenzo[b,e]oxazepine derivatives.
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Conclusion

5,11-Dihydrodibenzo[b,e]oxazepine represents a valuable scaffold in medicinal chemistry, with
its derivatives showing promise for the development of novel therapeutics targeting the central
nervous system. Further research into the specific synthesis and pharmacological profiling of
the parent compound and its novel analogues is warranted to fully elucidate their therapeutic
potential and mechanisms of action. The versatility of this chemical structure allows for the fine-
tuning of its interactions with various biological targets, offering opportunities for the design of
more selective and efficacious drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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